molecular formula C16H21N3O3S B1676391 Methionyltryptophan CAS No. 60535-02-6

Methionyltryptophan

Cat. No. B1676391
CAS RN: 60535-02-6
M. Wt: 335.4 g/mol
InChI Key: XYVRXLDSCKEYES-JSGCOSHPSA-N
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Description

Methionyltryptophan is a dipeptide composed of methionine and tryptophan . It is an incomplete breakdown product of protein digestion or protein catabolism . The molecular formula of Methionyltryptophan is C16H21N3O3S .


Synthesis Analysis

While specific synthesis methods for Methionyltryptophan were not found, general methods for peptide synthesis could be applied. For instance, retrosynthetic pathways using transformer-based models and a hyper-graph exploration strategy can be used for automatic retrosynthesis route planning .


Molecular Structure Analysis

The molecular structure of Methionyltryptophan can be determined using techniques such as X-ray crystallography or electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methionyltryptophan can be computed using tools like ProtParam . This tool allows the computation of various physical and chemical parameters for a given protein or peptide .

Scientific Research Applications

Role in Protein Structure and Function

Research on a humanized monoclonal antibody against respiratory syncytial virus identified a single tryptophan residue critical for binding activity. This study highlights the importance of tryptophan, and by extension, methionyltryptophan, in the structure-function relationship of proteins (Wei et al., 2007).

Applications in Genetic Engineering

The expression of methionyl bovine growth hormone in Escherichia coli was investigated, demonstrating the role of methionine in enhancing the expression of genetically engineered proteins (Schoner et al., 1984).

Selective Modification and Cleavage of Proteins

Progress in nonenzymatic selective modification and cleavage of proteins using methionine residues has been discussed, which is crucial for understanding protein structure and function (Witkop & Ramachandran, 1964).

Involvement in Immune Responses

Methionine and tryptophan have been shown to play a role in immune responses and inflammation, indicating potential applications of Methionyltryptophan in immunology and inflammatory diseases (Azeredo et al., 2017).

Potential Therapeutic Applications

The metabolic pathways involving methionine and tryptophan, including their roles in oncogenic kinases activation in glioblastoma and potential therapeutic targets, were explored. This suggests Methionyltryptophan could have applications in cancer research and therapy (Palanichamy et al., 2016).

Enhancement of Protein Modification Techniques

Incorporation of azides into recombinant proteins, using methionine surrogates, for chemoselective modification by the Staudinger ligation highlights the importance of methionine in protein engineering and functional studies (Kiick et al., 2001).

Electrochemical Amino Acid Sensing

Advancements in electrochemical amino acid sensing, particularly for methionine and tryptophan, underscore their importance in developing methods for detecting these biomolecules at trace levels, relevant for both clinical diagnostics and research applications (Moulaee & Neri, 2021).

Future Directions

Future research could focus on the development of peptide-drug conjugates for targeted cancer therapy . Methionine aminopeptidase 2 (MetAp2) inhibition, which involves methionine, has been recognized as a promising approach for suppressing angiogenesis and cancer progression .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVRXLDSCKEYES-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209279
Record name Methionyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methionyltryptophan

CAS RN

60535-02-6
Record name L-Methionyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60535-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060535026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LA King, JN Miller - Biochimica et Biophysica Acta (BBA)-Protein Structure, 1976 - Elsevier
The effects of solvent polarity, heavy atoms and sulphur-containing compounds on the fluorescence and phosphorescence of indole and tryptophan have been investigated. The low-…
Number of citations: 7 www.sciencedirect.com
GR Kinsel, J Lindner, J Grotemeyer… - The Journal of Physical …, 1991 - ACS Publications
In the past several years this research group has demonstrated the analytical potential of infrared laser desorption (LD) of neutral molecules at the C02 wavelength (10.6# tm) coupled …
Number of citations: 32 pubs.acs.org
WE SEIFERT JR - 1975 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 GGGGGGGGGGGG GGG LLLLLL This material was produced from a microfilm copy of the …
Number of citations: 2 search.proquest.com
S Shilin, O Shablykina, I Levkov… - French-Ukrainian …, 2019 - kyivtoulouse.univ.kiev.ua
Through N-acylation of a-or b-amino acid units by 2-(3-oxo-2, 3-dihydro-1H-inden-5-yloxy) acetic acid using the method of N-hydroxysuccinimide esters new dipeptide indan-1-one …
Number of citations: 6 kyivtoulouse.univ.kiev.ua

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